2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a 2-methyl-2-propenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety. The hydrazide component is further functionalized with an (E)-configured 4-ethoxyphenyl methylidene group.
Properties
CAS No. |
330838-38-5 |
|---|---|
Molecular Formula |
C23H24BrN5O2S |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H24BrN5O2S/c1-4-31-20-11-5-17(6-12-20)13-25-26-21(30)15-32-23-28-27-22(29(23)14-16(2)3)18-7-9-19(24)10-8-18/h5-13H,2,4,14-15H2,1,3H3,(H,26,30)/b25-13+ |
InChI Key |
SEZWJQZCSWXNCC-DHRITJCHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC(=C)C)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC(=C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Formation of 5-(4-Bromophenyl)-4-(2-Methyl-2-Propenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole scaffold is synthesized via cyclocondensation of thiocarbohydrazide with substituted benzaldehydes. A representative method involves:
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Reactants : 4-bromobenzaldehyde (1.0 eq), 2-methylallyl hydrazine (1.2 eq), and thiocarbazide (1.0 eq).
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Conditions : Reflux in ethanol (12–16 hours) with catalytic acetic acid.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 4-bromobenzaldehyde, followed by cyclization and thiol group incorporation.
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thioether formation | Acetone | 60–65 | 6–8 | 78 |
| Hydrazide formation | Ethanol | 80 | 4–5 | 83 |
Condensation with 4-Ethoxybenzaldehyde
Hydrazone Formation
The final step involves Schiff base condensation:
-
Reactants : Acetohydrazide (1.0 eq), 4-ethoxybenzaldehyde (1.1 eq).
-
Conditions : Reflux in ethanol with glacial acetic acid (2–3 drops, 4–6 hours).
Optimization Notes :
-
Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields (72%).
-
Excess aldehyde (1.5 eq) improves yield to 78% but necessitates purification via column chromatography.
Characterization and Validation
Spectral Data
Purity and Yield Comparison
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Conventional reflux | 98.5 | 75 |
| Microwave-assisted | 99.2 | 72 |
Industrial-Scale Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Nucleophilic Substitution (S-alkylation):
-
Reagents : Alkyl halides (e.g., bromoacetophenone), bases (cesium carbonate), polar aprotic solvents (DMF/DMSO).
-
Mechanism : The thiol group acts as a nucleophile, displacing the halide in the alkyl halide to form a sulfur-carbon bond .
Condensation Reactions:
-
Reagents : Carbonyl compounds (e.g., 4-ethoxybenzaldehyde), acidic catalysts (e.g., HCl).
-
Mechanism : The hydrazide group reacts with the carbonyl compound to form a hydrazone via protonation and deprotonation steps.
Reduction:
-
Reagents : Sodium borohydride (NaBH₄) in ethanol.
-
Mechanism : Reduction of ketones to secondary alcohols, as observed in related triazole derivatives .
Reaction Conditions and Optimization
A comparison of reaction conditions for similar triazole derivatives is shown in Table 1 :
Chemical Reactivity and Functional Group Interactions
-
Sulfanyl Group :
-
Hydrazone Moiety :
-
Tautomerism : Can undergo keto-enol tautomerism, influencing stability and reactivity.
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Hydrolysis : Under acidic conditions, the hydrazone may hydrolyze to regenerate the carbonyl group.
-
-
Triazole Ring :
Characterization Methods
-
NMR Spectroscopy : Confirms structural integrity via ¹H, ¹³C, DEPT-135, and 2D (HSQC, HMBC) experiments .
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IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
Research Findings
-
Biological Activity : While not explicitly detailed for this compound, structurally similar triazole derivatives exhibit antimicrobial and anticancer properties due to their ability to interact with enzymes/receptors .
-
Reactivity : The combination of a triazole ring, sulfanyl group, and hydrazone moiety enables diverse reactivity, making it a candidate for further medicinal chemistry studies.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit considerable antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against bacterial and fungal infections. Triazoles are known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. Studies have demonstrated that compounds with similar structures can effectively combat resistant strains of pathogens, making this compound a candidate for further exploration in antimicrobial therapies .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activities due to their ability to interfere with cellular processes. The specific structure of this compound may allow it to modulate signaling pathways involved in cancer cell proliferation and survival. Preliminary studies on related compounds suggest that these triazoles can induce apoptosis in cancer cells, warranting further investigation into their mechanisms and potential therapeutic applications in oncology .
Agricultural Applications
Fungicides
The compound's structural attributes align with those of known fungicides. Triazole-based fungicides are widely used in agriculture to control fungal diseases in crops. The compound's ability to inhibit fungal growth could be harnessed for developing new agricultural products aimed at improving crop yields and protecting against plant pathogens .
Pesticides
Given its chemical properties, this compound may also serve as a pesticide. The bromophenyl group can enhance the lipophilicity of the molecule, potentially improving its bioavailability and effectiveness as an insecticide. Research into similar structures has shown promise in pest control applications, indicating that this compound could be explored for similar uses .
Material Science
Polymer Chemistry
The unique functional groups present in this compound allow for its incorporation into polymer matrices, potentially enhancing the properties of materials such as plastics or coatings. For instance, the triazole moiety can impart thermal stability and resistance to degradation under UV light. Such modifications are valuable in developing advanced materials for various industrial applications .
Chemical Reactions and Mechanisms
The compound can undergo various chemical reactions due to its functional groups:
- Oxidation and Reduction: The presence of sulfanyl and ethoxy groups allows for oxidation reactions that could modify the molecule's reactivity.
- Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interactions with molecular targets. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole acetohydrazides, which exhibit structural diversity primarily in their substituents. Key comparisons include:
Key Observations :
Substituent Impact on Bioactivity: The 4-bromophenyl group (common in the target compound and ) is associated with enhanced antimicrobial activity due to its electron-withdrawing nature, which may disrupt microbial membrane integrity . The 4-ethoxyphenyl moiety in the target compound may improve metabolic stability relative to the 3-methyl-2-thienyl group in , as ether linkages are less prone to oxidative degradation .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., ZE-4b ) are synthesized in fewer steps (3–4 steps) compared to the target compound, which requires multi-step functionalization of the triazole core and hydrazide side chain .
Computational and Bioactivity Comparisons
- Tanimoto Similarity Analysis :
Using Tanimoto coefficients (MACCS/Morgan fingerprints), the target compound shows ~60–70% similarity to and due to shared triazole and bromophenyl motifs. However, similarity drops to <50% against pyridine-substituted analogues (e.g., ZE-4b ), highlighting the influence of heterocyclic variations . - Bioactivity Clustering :
Hierarchical clustering of bioactivity profiles (e.g., antimicrobial IC50, antioxidant radical scavenging) suggests that bromophenyl-containing triazoles cluster separately from pyridine-substituted derivatives, correlating with structural divergence .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The target compound’s logP (predicted ~3.5) is higher than ZE-4b (logP ~2.8) due to the ethoxyphenyl group, which may enhance membrane permeability but reduce aqueous solubility .
- Metabolic Stability : The 4-ethoxy group is less metabolically labile than the benzyloxy group in , suggesting improved in vivo half-life .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a novel hybrid molecule that incorporates the 1,2,4-triazole moiety, known for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenyl and 2-methyl-2-propenyl derivatives with triazole and hydrazide functionalities. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure. For instance, NMR analysis reveals distinct chemical shifts indicative of the triazole and hydrazide groups, while IR spectra show characteristic absorption bands corresponding to functional groups present in the compound .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
- Antibacterial Properties : The compound has demonstrated significant antibacterial activity against various strains of bacteria. Studies indicate that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also shows antifungal properties, particularly against Candida albicans, with MIC values suggesting potential as an antifungal agent .
Anticancer Activity
Research has indicated that compounds containing the triazole moiety possess anticancer properties. The specific compound under review has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of similar triazole derivatives:
- Study on Triazolethiones : A study evaluated mercapto-substituted 1,2,4-triazoles for their antioxidant and enzyme inhibitory activities. The results indicated that these compounds could serve as effective drugs for various diseases due to their high antioxidant capacity .
- Hybrid Compounds : Research on hybrid compounds combining triazole with other pharmacophores has shown enhanced biological activities. For instance, quinolone-triazole hybrids were tested against multiple bacterial strains, revealing promising antibacterial properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Triazole A | Antibacterial | 8 | S. aureus |
| Triazole B | Antifungal | 16 | C. albicans |
| Triazole C | Anticancer | N/A | Various cancer cell lines |
| Triazole D | Enzyme Inhibition | N/A | AChE |
Q & A
Q. What synthetic methodologies are effective for preparing this compound, and how is its structure validated?
The compound is synthesized via cyclization reactions under acidic or reflux conditions. For example, triazole derivatives are often prepared by reacting hydrazine precursors with substituted aldehydes or ketones in ethanol under reflux, followed by purification via recrystallization . Structural validation employs FTIR (to confirm functional groups like C=S and C=N), NMR (to resolve aromatic protons and substituent positions), and Raman spectroscopy (to detect vibrational modes of heterocyclic rings) .
Q. Which spectroscopic techniques are critical for confirming the regioselectivity of the triazole ring substitution?
¹H- and ¹³C-NMR are pivotal for distinguishing between 1,2,4-triazole isomers. For instance, chemical shifts in the range of δ 7.5–8.5 ppm (aromatic protons) and δ 150–160 ppm (C=S groups) help confirm substitution patterns. 2D NMR (COSY, HSQC) resolves coupling interactions between adjacent protons and carbon atoms, clarifying regiochemistry .
Q. How can reaction intermediates be stabilized during the synthesis of this compound?
Stabilizing intermediates like hydrazide precursors requires controlled pH (e.g., glacial acetic acid) and inert atmospheres to prevent oxidation. Low-temperature crystallization (e.g., using ice baths) and rapid solvent removal under reduced pressure minimize decomposition .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve the yield of this compound’s synthesis?
Bayesian optimization leverages prior experimental data to predict optimal reaction parameters (e.g., temperature, solvent ratio). For example, a 15% yield improvement was achieved for similar triazoles by iteratively adjusting reflux time and catalyst loading . Heuristic algorithms (e.g., genetic algorithms) explore parameter spaces efficiently, prioritizing high-yield conditions with fewer trials .
Q. What computational strategies elucidate the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For instance, a HOMO-LUMO gap of ~4.2 eV suggests moderate reactivity, with electron density localized on the triazole sulfur and hydrazide nitrogen . Molecular Electrostatic Potential (MEP) maps identify regions prone to hydrogen bonding, aiding in crystallography and solubility studies .
Q. How do substituents (e.g., 4-bromophenyl vs. 4-ethoxyphenyl) influence biological activity?
Substituent effects are analyzed via QSAR models and molecular docking . For example:
- 4-Bromophenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability.
- 4-Ethoxyphenyl : Introduces hydrogen-bonding capacity (via ethoxy oxygen), increasing target binding affinity in enzyme assays . Comparative bioactivity studies (e.g., IC₅₀ values against kinase targets) validate these hypotheses .
Q. What strategies resolve contradictions in spectral data across synthetic batches?
Contradictions in NMR or FTIR data often arise from polymorphic forms or residual solvents. Powder XRD identifies crystalline phases, while HPLC-MS detects impurities. For example, a batch with δ 7.8 ppm (vs. δ 7.6 ppm) in ¹H-NMR was linked to a minor ortho-substituted isomer, resolved via column chromatography .
Q. How can flow chemistry enhance scalability and safety in synthesizing this compound?
Continuous-flow reactors enable precise control of exothermic reactions (e.g., cyclization steps) by maintaining steady temperatures (<5°C variation) and reducing reaction volumes. A 90% yield was reported for analogous triazoles using microfluidic setups with real-time UV monitoring .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst type) and identify critical factors .
- Data Validation : Cross-reference spectroscopic data with SC-XRD (single-crystal X-ray diffraction) for unambiguous structural confirmation .
- Biological Testing : Employ in vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations (50 ns trajectories) to study binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
